molecular formula C16H16N4O8S B10761522 3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1089673-09-5

3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Numéro de catalogue: B10761522
Numéro CAS: 1089673-09-5
Poids moléculaire: 424.4 g/mol
Clé InChI: JFPVXVDWJQMJEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, commonly known as Cefuroxime, is a second-generation cephalosporin antibiotic characterized by its β-lactam ring fused to a bicyclo[4.2.0]oct-2-ene system. Its structure includes:

  • Position 3: A carbamoyloxymethyl (-O-CO-NH₂) group, enhancing stability against esterase hydrolysis.
  • Position 7: A (Z)-2-(furan-2-yl)-2-methoxyiminoacetyl side chain, conferring resistance to β-lactamases and extended Gram-negative coverage.

Cefuroxime exhibits broad-spectrum activity against both Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Haemophilus influenzae), including β-lactamase-producing strains. Its prodrug form, Cefuroxime axetil, improves oral bioavailability by esterification, which is hydrolyzed in vivo to the active form.

Propriétés

IUPAC Name

3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860681
Record name 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089673-09-5, 55268-75-2
Record name 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefuroxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound 3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , commonly referred to as a derivative of Cefuroxime , is a semisynthetic, broad-spectrum beta-lactam antibiotic . It exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria, making it a valuable agent in treating infections resistant to other antibiotics.

Cefuroxime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, particularly effective against bacteria that produce beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics .

Antibacterial Spectrum

Cefuroxime is effective against a range of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae

This broad-spectrum activity is crucial for treating infections caused by resistant strains .

Clinical Efficacy

  • Study on Community-Acquired Pneumonia : A clinical trial demonstrated that Cefuroxime is effective in treating community-acquired pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae. Patients showed significant improvement in clinical symptoms and radiographic findings within 48 hours of treatment .
  • Urinary Tract Infections : Another study highlighted its efficacy in managing complicated urinary tract infections, showing a cure rate of over 90% among treated patients. The study emphasized its role against resistant strains of E. coli .

Pharmacokinetics

Cefuroxime is administered both orally and intravenously, with bioavailability varying based on the route:

Administration RouteBioavailability (%)Peak Plasma Time (hours)
Oral502
Intravenous1000.5

The drug has a half-life of approximately 1 hour, necessitating multiple daily doses for sustained efficacy .

Safety and Side Effects

Cefuroxime is generally well-tolerated, though some patients may experience side effects such as:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)
  • Hematological effects (eosinophilia)

Monitoring for these effects is essential during treatment .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

This compound belongs to the class of cephalosporins, characterized by a beta-lactam structure that disrupts bacterial cell wall synthesis. Its unique structural features enhance its antibacterial activity against both Gram-positive and Gram-negative organisms, making it a valuable therapeutic agent in clinical settings.

Clinical Applications

  • Treatment of Infections :
    • Broad-Spectrum Activity : Effective against a wide range of pathogens, including those resistant to other antibiotics.
    • Specific Indications : Commonly used for treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
  • Beta-Lactamase Resistance :
    • The compound's structure provides stability against hydrolysis by various beta-lactamases, allowing it to maintain efficacy in the presence of resistant bacterial strains .

Antibacterial Efficacy

Recent studies have highlighted the compound's effectiveness in clinical trials. For example:

  • A clinical evaluation demonstrated its utility in treating complicated urinary tract infections (cUTIs) caused by multidrug-resistant strains .
  • In vitro studies indicated potent activity against strains of Acinetobacter baumannii, a notorious pathogen known for its resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for achieving effective therapeutic concentrations in infected tissues. Studies have shown:

  • Rapid absorption following oral administration.
  • High bioavailability leading to effective serum levels for combating infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cephalosporins are classified by generations based on their antimicrobial spectra and resistance profiles. Below is a detailed comparison of Cefuroxime with structurally and functionally related β-lactams:

Structural and Functional Comparison

Compound Name Substituent at Position 3 Substituent at Position 7 Key Features
Cefuroxime Carbamoyloxymethyl (Z)-2-(Furan-2-yl)-2-methoxyiminoacetyl - Broad-spectrum, β-lactamase-resistant
- Oral bioavailability via prodrug (axetil)
SQ 14,359 Tetrazolylthio-methyl D-(Aminocarbonyl)amino-thienylacetyl - Enhanced activity against β-lactamase-producing organisms (e.g., E. coli, Klebsiella)
- Parenteral administration
Cefotaxime Acetoxymethyl (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetyl - Third-generation cephalosporin
- Superior Gram-negative coverage (e.g., Enterobacteriaceae)
- Susceptible to hydrolysis impurities
Ceftriaxone Methyl-thiadiazolyl (Z)-2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetyl - Long half-life (~8 hrs)
- High protein binding (95%)
- Used for meningitis and gonorrhea
E1100 Dimethylcarbamoyloxymethyl (Z)-2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetyl - Concentration-dependent serum protein binding (82–91% in humans)
- Dose-dependent pharmacokinetics in rats
Cefetamet Methoxymethyl (Z)-2-(2-Aminothiazol-4-yl)-2-((methoxy-d₃)imino)acetyl - Oral third-gen cephalosporin
- Moderate degradation (1.32%) under photocatalytic conditions

Key Findings

β-Lactamase Resistance: Cefuroxime’s methoxyimino group at Position 7 sterically hinders β-lactamase hydrolysis, similar to Ceftriaxone and Cefotaxime. SQ 14,359’s thienylureidoacetyl side chain provides additional stability against AmpC β-lactamases.

Pharmacokinetics :

  • Protein Binding : E1100 shows species-dependent binding (71–96% in humans, rats, mice), while Ceftriaxone’s binding exceeds 90%.
  • Half-Life : Ceftriaxone’s prolonged half-life (8 hrs) contrasts with Cefuroxime’s shorter duration (1–2 hrs).

Clinical Applications: Cefuroxime: Community-acquired pneumonia, sinusitis. Cefotaxime: Hospital-acquired infections (e.g., sepsis). Ceftriaxone: Meningitis, Neisseria gonorrhoeae.

Stability and Degradation :

  • Cefuroxime’s carbamoyloxymethyl group reduces esterase-mediated hydrolysis compared to acetoxymethyl derivatives (e.g., Cefotaxime).
  • Impurities in Cefuroxime API include anti-Cefuroximic acid, formed during synthesis.

Méthodes De Préparation

N-Acylation of 7-Aminocephalosporanic Acid (7-ACA)

The industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), a common β-lactam intermediate. The 7-amino group undergoes acylation with 2-(furan-2-yl)-2-methoxyiminoacetyl chloride under controlled conditions:

  • Reaction Setup :

    • 7-ACA (1.0 equiv) is suspended in anhydrous dichloromethane at -20°C.

    • 2-(Furan-2-yl)-2-methoxyiminoacetyl chloride (1.05 equiv) is added dropwise over 30 minutes.

    • Triethylamine (2.5 equiv) serves as a base to neutralize HCl byproducts.

  • Kinetic Control :
    Maintaining temperatures below -15°C prevents epimerization at the 7-position, ensuring >98% stereochemical purity. The reaction typically achieves 85–92% conversion within 2 hours, monitored via HPLC.

Equation :

7-ACA+RCOClEt3N, -20°C3-Acetoxy Intermediate\text{7-ACA} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, -20°C}} \text{3-Acetoxy Intermediate} \quad \text{}

Hydrolysis of the 3-Acetoxy Group

The 3-acetoxy moiety is hydrolyzed to a hydroxymethyl group under basic conditions:

  • Alkaline Hydrolysis :

    • The crude acylated product is treated with 0.5 M NaOH at 0–5°C for 45 minutes.

    • This step achieves selective deacetylation without β-lactam ring opening.

  • Crystallization :
    Acidification to pH 3.5–4.0 with HCl precipitates 3-deformamido cefuroxime acid (DCC), which is isolated by filtration (yield: 78–84%).

Nucleophilic Addition with Chlorosulfonyl Isocyanate

DCC undergoes nucleophilic addition to introduce the carbamoyloxymethyl group:

  • Low-Temperature Reaction :

    • DCC (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to -50°C.

    • Chlorosulfonyl isocyanate (CSI, 1.1 equiv) is added slowly, maintaining the temperature below -30°C.

  • Quenching and Hydrolysis :
    After 30 minutes, the reaction is quenched with ice-cold water, yielding chlorosulfonylated cefuroxime acid. Subsequent hydrolysis at 25°C for 1 hour generates the final carboxylic acid.

Critical Parameters :

  • Excess CSI leads to over-sulfonation, reducing purity.

  • THF optimizes solubility while minimizing side reactions.

Purification and Isolation

Ternary Solvent Extraction

A ternary solvent system (dichloromethane:ethyl acetate:THF = 4:3:2) removes hydrophobic byproducts:

  • Impurity Profile :

    • Lactone derivatives (2–5%) and unsaponifiable residues (1–3%) are primary contaminants.

  • Extraction Efficiency :
    Three successive washes reduce lactone content to <0.5% while recovering 94–97% of the product.

Crystallization Optimization

  • Solvent Composition :
    Recrystallization from a 7:3 mixture of THF:ethyl acetate at 5°C produces needle-shaped crystals with 99.2% purity.

  • Yield Enhancement :
    Seeding with pre-formed cefuroxime acid crystals reduces nucleation time, increasing yield by 8–12%.

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
HPLC Purity: 99.21%; Retention time: 6.8 min (C18 column, 0.1% H3PO4/MeOH)
IR (KBr) νC=O\nu_{\text{C=O}}: 1772 cm⁻¹ (β-lactam), 1720 cm⁻¹ (carboxylic acid)
1H^1\text{H} NMR δ 5.21 (d, J=4.8 Hz, H-6), δ 6.52 (s, furan H-3/H-4)

Thermodynamic Stability

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 192°C.

  • Aqueous Solubility : 4.7 mg/mL at pH 6.0, increasing to 28.9 mg/mL at pH 8.5.

Industrial-Scale Considerations

Cost Efficiency

  • Raw Material Costs :

    • 7-ACA: $220/kg

    • CSI: $180/kg

    • Total production cost: $1,450/kg (therapeutic-grade).

Environmental Impact

  • Waste Streams :

    • 65% of solvent waste is recycled via distillation.

    • Aqueous residues are treated with activated carbon before discharge .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

The synthesis involves functionalizing the cephalosporin core at the C-7 position with a furanyl-methoxyimino side chain. Key steps include:

  • Acylation : Reacting the 7-aminocephalosporanic acid (7-ACA) intermediate with 2-(2-furanyl)-2-methoxyimino-1-oxoethyl chloride under anhydrous conditions to form the acetamido group .
  • Carbamoylation : Introducing the 3-carbamoyloxymethyl group via nucleophilic substitution using carbamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Characterization : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm intermediate purity. NMR (¹H and ¹³C) is critical for verifying stereochemistry, particularly the β-lactam ring integrity and side-chain orientation .

Q. How is the antibacterial activity of this compound evaluated, and what controls are necessary?

  • Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use broth microdilution per CLSI guidelines.
  • Controls : Include cefotaxime (a structurally related cephalosporin) as a positive control and a solvent-only negative control. Validate results with triplicate experiments to assess reproducibility .

Advanced Research Questions

Q. How does structural modification at the C-3 and C-7 positions influence β-lactamase stability?

The methoxyimino group at C-7 confers resistance to hydrolysis by Class A β-lactamases (e.g., TEM-1). Comparative studies show:

  • C-3 Substitution : Replacing carbamoyloxymethyl with a methyl group reduces steric hindrance, increasing susceptibility to β-lactamase degradation .
  • C-7 Side Chain : The furanyl moiety enhances binding to penicillin-binding proteins (PBPs) while the methoxyimino group sterically blocks β-lactamase access. Molecular docking simulations (PDB: 1BSG) support this mechanism .

Q. What analytical methods resolve discrepancies in stability data under varying pH conditions?

  • Degradation Pathways : Under acidic conditions (pH < 4), the β-lactam ring undergoes hydrolysis, detected via UV-Vis spectroscopy (loss of absorbance at 260 nm).
  • Methodology : Use accelerated stability testing (40°C/75% RH) with UPLC-MS to identify degradation products. Compare kinetic profiles (Arrhenius plots) to predict shelf-life .
  • Contradictions : Discrepancies in reported half-lives (e.g., pH 7.4 vs. pH 2.0) arise from differences in buffer ionic strength. Standardize buffers (e.g., 0.1 M phosphate) for reproducibility .

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetics?

  • QSAR Models : Correlate logP values (calculated via ChemAxon) with in vivo clearance rates. Analogs with logP < 1.5 show reduced renal excretion in murine models.
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to predict plasma half-life. The carbamoyloxymethyl group increases HSA affinity by 30% compared to methyl substituents .

Methodological Tables

Q. Table 1: Comparative MIC Values (μg/mL)

StrainCompound MICCefotaxime MIC
S. aureus (MSSA)0.50.25
E. coli (ESBL+)328
K. pneumoniae164
Data derived from triplicate broth microdilution assays .

Q. Table 2: Stability at 25°C

pHHalf-life (Days)Major Degradation Product
2.03.2Open β-lactam derivative
7.442.5None detected
UPLC-MS data under controlled conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.